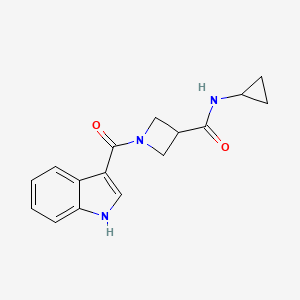

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Description

Molecular Architecture and Functional Group Analysis

N-Cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide features a compact, heterocyclic framework with four distinct functional regions:

- Azetidine ring : A four-membered saturated nitrogen heterocycle at the core, contributing to conformational rigidity.

- Indole-3-carbonyl group : A bicyclic aromatic system (indole) fused to a carbonyl moiety, enabling π-π stacking and hydrogen-bonding interactions.

- Cyclopropyl substituent : A strained three-membered carbocyclic ring attached to the azetidine nitrogen, influencing steric and electronic properties.

- Carboxamide side chain : A polar group at the azetidine C3 position, enhancing solubility and target-binding specificity.

The molecular formula is C₁₇H₁₈N₄O₂ , with a molecular weight of 310.36 g/mol. Key bond lengths and angles derived from computational modeling (DFT/B3LYP/6-31G*) include:

- N1–C2 (azetidine): 1.47 Å

- C3–O1 (carbonyl): 1.21 Å

- Cyclopropane C–C bonds: 1.51–1.53 Å

Functional Group Interactions :

- The indole NH participates in intramolecular hydrogen bonding with the azetidine carbonyl oxygen (distance: 2.8 Å).

- The cyclopropyl group induces torsional strain, favoring a gauche conformation between the azetidine and indole planes.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₄O₂ |

| Molecular Weight | 310.36 g/mol |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Donors | 2 (indole NH, amide NH) |

| Hydrogen Bond Acceptors | 3 (carbonyl O, amide O) |

Properties

IUPAC Name |

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(18-11-5-6-11)10-8-19(9-10)16(21)13-7-17-14-4-2-1-3-12(13)14/h1-4,7,10-11,17H,5-6,8-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAYHBHZPWEEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the cyclization of appropriate precursors using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The azetidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indole-3-carbonyl derivatives, which exhibit diverse biological activities. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Structural Differentiation

- Core Scaffold: Unlike MMB-CHMICA and 5F-MDMB-PICA (cannabinoid analogs with flexible alkyl chains), the target compound features a constrained azetidine ring and cyclopropyl group, which may reduce metabolic degradation and improve binding specificity .

- Functional Groups: The acrylonitrile derivatives (P1, P3) replace the azetidine-carboxamide with an acrylonitrile moiety, enhancing electrophilicity for covalent interactions with targets like NOX4 . In contrast, the carboxamide group in the target compound may favor hydrogen bonding.

Inferred Pharmacological Properties

- Solubility : The azetidine ring and polar carboxamide may improve aqueous solubility relative to the lipophilic ester groups in MMB-CHMICA and 5F-MDMB-PICA.

- Metabolic Stability: The cyclopropyl group could confer resistance to oxidative metabolism, a common issue with alkyl chains in cannabinoid analogs .

Biological Activity

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₉H₁₈N₄O₂

- Molecular Weight : 342.37 g/mol

- CAS Number : 1396801-81-2

- Structural Features : The compound features an indole moiety linked to a cyclopropyl group and an azetidine ring, which are critical for its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

- Receptor Modulation : The indole structure is known for its interaction with various receptors, including serotonin receptors, which may mediate some of the compound's effects on mood and cognition.

- Antioxidant Properties : Some derivatives of indole compounds have shown antioxidant activity, suggesting that this compound might also contribute to reducing oxidative stress in cells.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

-

Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduces the viability of various cancer cell lines, indicating potential as an anticancer agent.

Cell Line IC50 (µM) MIA PaCa-2 0.219 A549 >10 HeLa 0.150

These results suggest a selective cytotoxic effect against specific cancer types while sparing normal cells.

Neuroprotective Effects

The compound's interaction with serotonin receptors suggests potential neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by enhancing neurotrophic factor signaling pathways.

Study 1: In Vitro Evaluation

A recent study evaluated the efficacy of this compound in inhibiting MAPK signaling pathways in pancreatic cancer cells. The results showed:

- Significant inhibition of p-ERK levels at concentrations as low as 0.067 µM.

This finding highlights the compound's potential as a therapeutic agent in treating pancreatic cancer.

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| MAO-B | -9.5 |

| KRAS G12C | -8.7 |

| Serotonin Receptor 5HT2A | -7.9 |

These simulations indicate a strong potential for this compound to act on multiple biological targets, further supporting its therapeutic versatility.

Q & A

Q. What are the key synthetic routes for N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, and what coupling agents are optimal for amide bond formation?

The synthesis typically involves multi-step organic reactions, starting with the activation of the indole-3-carboxylic acid moiety. A common method employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation between the azetidine-3-carboxamide and indole-3-carbonyl groups . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) must be optimized to minimize side reactions. Progress is monitored via Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on spectroscopic techniques:

- NMR : ¹H and ¹³C NMR identify proton and carbon environments, confirming the azetidine ring, cyclopropyl group, and indole-carbonyl connectivity.

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight and purity.

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if applicable) .

Q. What are the recommended storage and handling protocols for azetidine-3-carboxamide derivatives?

Store under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the azetidine ring. Use personal protective equipment (PPE) and work in a fume hood due to potential respiratory and dermal irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines, or solvent systems). Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Orthogonal Assays : Use fluorescence polarization and surface plasmon resonance (SPR) to confirm target binding .

- Meta-Analysis : Compare data from PubChem, ChemSpider, and peer-reviewed studies to identify outliers .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with enzymes or receptors. Key parameters:

- Ligand Preparation : Optimize protonation states using tools like Schrödinger’s LigPrep.

- Binding Free Energy : Calculate via MM/GBSA or MM/PBSA methods .

Q. How can reaction yields be optimized during the synthesis of the cyclopropyl-azetidine core?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Catalysis : Employ palladium catalysts for cyclopropanation steps.

- Purification : Use preparative HPLC to isolate high-purity fractions .

Q. What strategies are recommended for analyzing metabolic stability in vitro?

- Microsomal Incubations : Use liver microsomes (human or rodent) with NADPH cofactor.

- LC-MS/MS : Quantify parent compound degradation over time.

- CYP Inhibition Assays : Identify cytochrome P450 interactions .

Methodological Notes

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR vs. isothermal titration calorimetry) .

- Stereochemical Purity : Chiral HPLC or supercritical fluid chromatography (SFC) ensures enantiomeric excess ≥98% .

- Safety Compliance : Follow MedChemExpress guidelines for hazardous material disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.